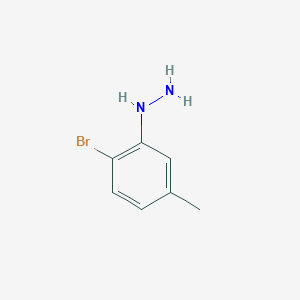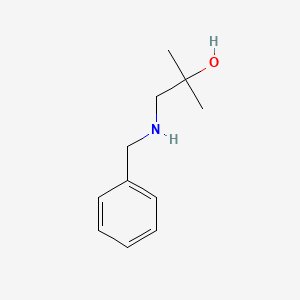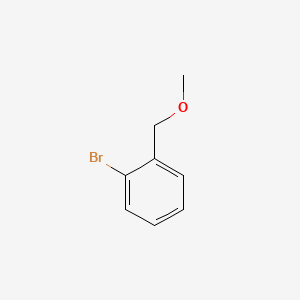
1-Bromo-2-(methoxymethyl)benzene
Vue d'ensemble
Description
1-Bromo-2-(methoxymethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with methoxymethyl substituents. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and material science. The compound itself serves as a building block for more complex molecules, including biologically active substances and polymers with specific light-emitting properties.
Synthesis Analysis
The synthesis of related brominated and methoxymethyl-substituted compounds has been explored in various studies. For instance, a natural product with a similar structure was synthesized starting from a bromo-dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another study presented a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which involved a Br/Li exchange between 1-bromo-2-(dialkoxymethyl)benzenes and subsequent reactions to yield the desired products . These methods highlight the versatility of bromo-methoxymethyl compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes has been extensively studied using X-ray crystallography. These studies reveal the presence of various intermolecular interactions, such as Br···Br, C-H···Br, and C-Br···π, which contribute to the stability and packing of the molecules in the crystal lattice . The dihedral angles between the planes of substituted benzene rings and other functional groups have been measured, providing insight into the conformational preferences of these molecules .
Chemical Reactions Analysis
Brominated aromatic compounds with methoxymethyl groups participate in a range of chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Benzylic bromination reactions have also been optimized for methoxyimino derivatives, demonstrating the reactivity of the benzylic position in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxymethyl-substituted benzenes are influenced by their molecular structure. The presence of bromine atoms contributes to the density and polarizability of the molecules, while methoxymethyl groups can affect solubility and reactivity. The crystal structures of these compounds reveal that they can form two-dimensional architectures through hydrogen bonding and halogen interactions, which may impact their melting points and solubility . Additionally, the light-emitting properties of related compounds have been investigated, showing potential for use in optoelectronic devices .
Propriétés
IUPAC Name |
1-bromo-2-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZLCRHLRJNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513165 | |
| Record name | 1-Bromo-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(methoxymethyl)benzene | |
CAS RN |
52711-30-5 | |
| Record name | 1-Bromo-2-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52711-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


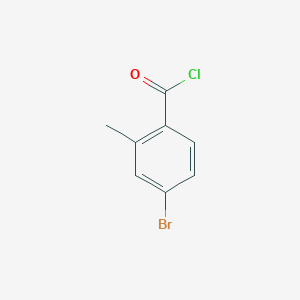
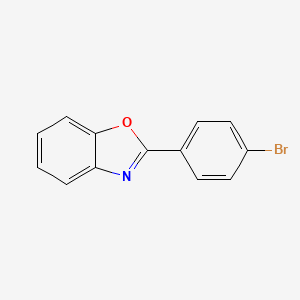
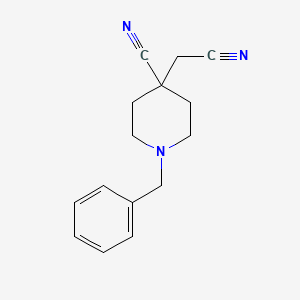
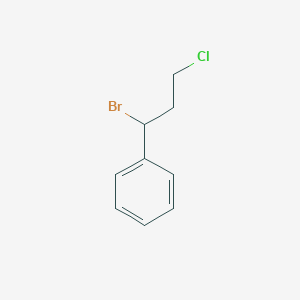
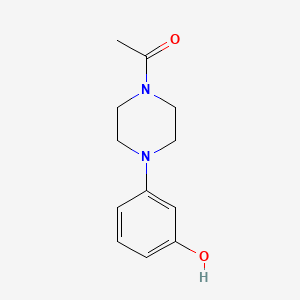
![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)



